4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide
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Overview
Description
4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole carboxamides. Compounds of this type are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyrimidin-2-yloxy group: This step may involve nucleophilic substitution reactions where a pyrimidine derivative reacts with a suitable leaving group on the cyclohexyl ring.
Carboxamide formation: The final step often involves the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions to ensure high yield and purity. This might involve:
Continuous flow reactors: for better control over reaction conditions.
Catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various functionalized analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiazole-5-carboxamide would depend on its specific biological target. Generally, such compounds might:
Bind to enzymes: Inhibiting their activity by occupying the active site.
Interact with receptors: Modulating signal transduction pathways.
Affect cellular processes: Such as cell division or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Carboxamides: Other carboxamide-containing molecules with varying biological activities.
Pyrimidine analogs: Compounds with pyrimidine rings that may have similar or different biological effects.
Uniqueness
For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys is recommended.
Properties
IUPAC Name |
4-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-13(22-9-18-10)14(20)19-11-3-5-12(6-4-11)21-15-16-7-2-8-17-15/h2,7-9,11-12H,3-6H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICKJCQGGHZCSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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